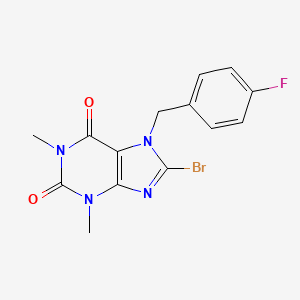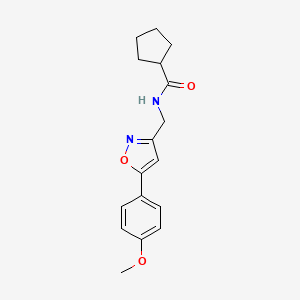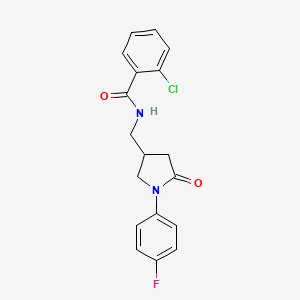
5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” belongs to the class of organic compounds known as benzamides . It is a compound that has been used as an inhibitor in complex with Factor Xa, a coagulation factor . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” is not detailed in the sources I found.
Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide” are not detailed in the sources I found.
Applications De Recherche Scientifique
Anticancer Activity
Research on thiophene derivatives, including structures related to 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide, has shown promising anticancer properties. For instance, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity. These compounds, particularly those with a thiophene-2-carboxamide core, exhibited good inhibitory activity against several cancer cell lines. The presence of certain moieties, such as the thiazolidinone ring or thiosemicarbazide, significantly enhances their anticancer efficacy (Atta & Abdel‐Latif, 2021).
Antimycobacterial Activity
In the realm of infectious diseases, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been developed and evaluated for their antitubercular activity. These compounds have shown significant potency against Mycobacterium tuberculosis (Mtb), indicating their potential as antitubercular agents. The study highlights the effectiveness of these compounds, with some analogs demonstrating lower cytotoxicity profiles, making them promising candidates for further development (Marvadi et al., 2020).
Antioxidant and Anti-Inflammatory Activity
Another aspect of research on thiophene derivatives includes the exploration of their antioxidant and anti-inflammatory activities. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and tested for their antioxidant properties. Several compounds within this series were identified as potent antioxidants, with some showing even higher activity than well-known antioxidants like ascorbic acid. This underscores the potential of thiophene derivatives in mitigating oxidative stress and inflammation (Tumosienė et al., 2019).
Antimicrobial Activity
Thiophene derivatives also exhibit antimicrobial properties. For example, 5-(alkylidene)thiophen-2(5H)-ones have been synthesized and evaluated for their ability to reduce biofilm formation by marine bacteria. This indicates the potential application of these compounds in preventing biofilm-associated infections, which are particularly challenging to treat due to their resistance to conventional antibiotics (Benneche et al., 2011).
Mécanisme D'action
Target of Action
The primary target of the compound 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) in humans . FXa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By targeting FXa, this compound can influence blood coagulation and potentially serve as an antithrombotic agent .
Mode of Action
The compound 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition of FXa activity reduces thrombin generation and thus, can prevent the formation of blood clots .
Biochemical Pathways
The action of 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide affects the coagulation cascade, a biochemical pathway involved in blood clotting . By inhibiting FXa, the compound disrupts this pathway, reducing the generation of thrombin and the subsequent formation of fibrin, the main component of blood clots . This can have downstream effects on other processes that depend on clot formation, such as wound healing and response to injury.
Pharmacokinetics
It has been suggested that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The molecular and cellular effects of 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide’s action primarily involve the reduction of blood clot formation . By inhibiting FXa and disrupting the coagulation cascade, the compound can prevent the generation of thrombin and the subsequent formation of fibrin . This can result in a decreased risk of thrombotic events, such as stroke or pulmonary embolism .
Action Environment
The action, efficacy, and stability of 5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s absorption and thus its bioavailability . Additionally, factors such as the presence of other medications, the individual’s metabolic rate, and genetic variations can also influence the compound’s pharmacokinetics and pharmacodynamics . .
Propriétés
IUPAC Name |
5-chloro-N-(1-thiophen-2-ylcyclopentyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS2/c15-12-6-5-10(19-12)13(17)16-14(7-1-2-8-14)11-4-3-9-18-11/h3-6,9H,1-2,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKDCUBVBVRPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(thiophen-2-yl)cyclopentyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B2579666.png)


![6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2579669.png)
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2579671.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2579673.png)


![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2579682.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2579683.png)
![3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)